molecular formula C12H18O4 B15176097 Decahydro-2,7-benzodioxecin-3,6-dione CAS No. 94113-48-1

Decahydro-2,7-benzodioxecin-3,6-dione

Cat. No.: B15176097
CAS No.: 94113-48-1
M. Wt: 226.27 g/mol
InChI Key: WUYDLFIACLRMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydro-2,7-benzodioxecin-3,6-dione is a bicyclic organic compound characterized by a fully saturated 12-membered ring system fused with a benzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-2,7-benzodioxecin-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a diketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Decahydro-2,7-benzodioxecin-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Decahydro-2,7-benzodioxecin-3,6-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities are studied for drug development.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of decahydro-2,7-benzodioxecin-3,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Compound Name Core Structure Key Features Biological Activity Pharmacokinetics (PK) Reference
Decahydro-2,7-benzodioxecin-3,6-dione Bicyclic benzodioxecin with decahydro saturation Two ketone groups; 12-membered ring with aromatic fusion Limited direct data; inferred enzyme inhibition Predicted moderate metabolic stability N/A
Dihydroxypyrido-pyrazine-1,6-dione (Compound 46) Bicyclic pyrido-pyrazine Azole-modified amide isosteres; dual hydroxyl groups EC₅₀ = 6 nM (potent enzyme inhibition) Good PK parameters (e.g., bioavailability)
4,8,10-Tris(dihydroxyphenyl)-chromene-2,6-dione Tricyclic chromene-dione Multiple dihydroxyphenyl substituents; hexahydro-pyrano-chromene framework Antioxidant and anti-inflammatory potential High polarity; limited membrane permeability
Ergost-25-ene-3,6-dione Steroid-derived triterpenoid 5α,12β-dihydroxy configuration; fused tetracyclic system Binding affinity > doxorubicin (breast cancer targets) ADMET properties comparable to doxorubicin

Key Research Findings

  • Dihydroxypyrido-pyrazine-1,6-dione Derivatives : Azole substituents in these derivatives enhance metal-binding capacity, mimicking amide motifs. Compound 46 demonstrated exceptional potency (EC₅₀ = 6 nM), attributed to optimized hydrogen bonding and steric compatibility with target enzymes .
  • Chromene-dione Derivatives: Complex polyphenolic substitutions (e.g., dihydroxyphenylpropanoic acid) in chromene-diones improve antioxidant activity but reduce bioavailability due to high molecular weight and polarity .
  • Ergost-25-ene-3,6-dione : This steroid-based dione exhibited superior binding affinity to BRCA1-associated breast cancer targets compared to synthetic drugs, with favorable ADMET profiles suggesting clinical viability .

Pharmacokinetic and Pharmacodynamic Insights

  • The ketone groups may facilitate interactions with serine proteases or oxidoreductases.
  • Azole-modified Diones: Substitutions with five-membered azole rings (e.g., imidazole, thiazole) improve oral bioavailability by mimicking endogenous amide bonds, as seen in pyrido-pyrazine derivatives .
  • Steroid-derived Diones : Ergost-25-ene-3,6-dione’s lipophilic backbone enhances membrane permeability, while hydroxyl groups maintain solubility—a balance critical for antitumor efficacy .

Biological Activity

Decahydro-2,7-benzodioxecin-3,6-dione is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial and anticancer properties, structure-activity relationships (SAR), and molecular docking studies.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The compound has been evaluated against both Gram-positive and Gram-negative bacteria.

1.1 Case Studies

A study conducted by researchers tested multiple derivatives of the compound against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives showed enhanced antibacterial effects, potentially modulating antibiotic activity and reversing resistance phenotypes in clinical strains .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3iE. coli12.4 μM
3iS. aureusNot specified
3iP. aeruginosaNot specified

The compound with a decyl fragment (3i) exhibited the highest activity against E. coli, indicating a promising lead for further development .

2. Anticancer Activity

The anticancer potential of this compound derivatives has also been explored. Several compounds were tested against various cancer cell lines, including HeLa, A549, and LS174.

2.1 Research Findings

In a comparative study, the IC50 values were determined for different derivatives against selected cancer cell lines:

CompoundCell LineIC50 (μM)
3iHeLa15.7
3iA54921.8
3iLS17430.5

These findings suggest that certain derivatives possess significant cytotoxic effects, particularly against lung cancer cells (A549) .

3. Structure-Activity Relationship (SAR)

The SAR analysis indicates that the biological activity of this compound is influenced by various substituents on the benzodioxecin core structure. The presence of specific functional groups can enhance or diminish the compound's efficacy against target enzymes and pathogens.

3.1 Key Observations

  • Electronegative and Electropositive Groups : The nature of substituents plays a crucial role in modulating activity against α-glucosidase and other enzymes.
  • Molecular Docking Studies : Docking simulations have provided insights into binding affinities and interactions with active site residues in target enzymes, correlating well with experimental data .

4. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The structure-activity relationship studies highlight the importance of specific substituents in enhancing efficacy. Further research is warranted to explore its therapeutic potential and to develop more potent derivatives.

5. Future Directions

Future studies should focus on:

  • In vivo evaluations to assess pharmacokinetics and toxicity.
  • The synthesis of novel derivatives to optimize biological activity.
  • Exploring additional biological targets beyond those currently studied.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Decahydro-2,7-benzodioxecin-3,6-dione?

  • Methodological Answer: Catalytic hydrogenation using platinum or palladium under high-pressure conditions is a scalable approach for synthesizing saturated bicyclic compounds like this compound. This method ensures efficient reduction of aromatic precursors while maintaining stereochemical control. Reaction parameters (e.g., temperature, solvent polarity) should be optimized to minimize byproducts .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer: Combine X-ray crystallography for absolute configuration determination with NMR spectroscopy (e.g., 1^1H, 13^{13}C, and 2D-COSY) to resolve hydrogen placement and ring conformations. Note that hydrogen atom positions in crystallographic models may require refinement to avoid errors, as seen in analogous steroidal diones .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer: Use cell-based assays targeting oxidative stress (e.g., anti-ROS in Glu-HT-22 neuronal models) and antimicrobial susceptibility testing (e.g., MIC determination against Gram-positive/negative strains). Ensure consistency in solvent controls (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts .

Q. How should researchers address solubility challenges during experimental design?

  • Methodological Answer: Optimize solvent systems using co-solvents like cyclodextrins or PEG-400. For in vivo studies, employ pharmacokinetic profiling to assess bioavailability, leveraging lipidomics to track metabolite distribution .

Q. What spectroscopic techniques are critical for purity assessment?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and HPLC-UV/ELSD (evaporative light scattering detection) are essential. Cross-validate purity data with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced Research Questions

Q. How can structural polymorphisms in this compound impact biological activity?

  • Methodological Answer: Compare simulated powder X-ray diffraction (PXRD) patterns of polymorphs to experimental data. Conformational flexibility in ring systems (e.g., A/B ring chair vs. half-chair arrangements) may alter receptor binding, as observed in steroidal diones. Use molecular dynamics simulations to correlate conformational changes with activity .

Q. What strategies resolve contradictions in neuroprotective vs. cytotoxic effects observed across studies?

  • Methodological Answer: Employ orthogonal assays (e.g., ROS scavenging, mitochondrial membrane potential assays) to distinguish context-dependent effects. Validate findings in vivo using models like rat middle cerebral artery occlusion (MCAO), integrating lipidomics to identify pathway-specific modulation .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

  • Methodological Answer: Perform molecular docking against validated targets (e.g., NMDA receptors) using software like AutoDock Vina. Incorporate free-energy perturbation (FEP) calculations to account for solvent effects and conformational entropy. Cross-reference docking poses with cryo-EM structures for accuracy .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, with strict control over catalysts and reaction kinetics. Use multivariate analysis (e.g., PCA of NMR spectra) to correlate physicochemical properties with bioactivity trends .

Q. How do researchers differentiate between direct and indirect mechanisms of action in complex biological systems?

  • Methodological Answer: Combine CRISPR-Cas9 knockout models with phosphoproteomics to identify upstream/downstream effectors. For example, silence candidate receptors (e.g., GPCRs) and measure changes in compound efficacy via calcium imaging or cAMP assays .

Properties

CAS No.

94113-48-1

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1,4,5,8,8a,9,10,11,12,12a-decahydrobenzo[c][1,6]dioxecine-3,6-dione

InChI

InChI=1S/C12H18O4/c13-11-5-6-12(14)16-8-10-4-2-1-3-9(10)7-15-11/h9-10H,1-8H2

InChI Key

WUYDLFIACLRMNK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2COC(=O)CCC(=O)OCC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.